Cas no 2171175-57-6 ((2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid)
(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid
- (2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid
- (2S)-2-{N-methyl-1-[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
- EN300-1532605
- 2171175-57-6
- EN300-1532497
- EN300-1532227
-
- Inchi: 1S/C24H26N2O5/c1-14(23(28)29)26(2)22(27)15-11-16(12-15)25-24(30)31-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,14-16,21H,11-13H2,1-2H3,(H,25,30)(H,28,29)/t14-,15?,16?/m0/s1
- InChI Key: HNSMGYCZHFOTRJ-FHERZECASA-N
- SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)[C@H](C(=O)O)C
Computed Properties
- Exact Mass: 422.18417193g/mol
- Monoisotopic Mass: 422.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 95.9Ų
(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1532227-0.05g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 0.05g |
$2306.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-0.1g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 0.1g |
$2415.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-0.25g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 0.25g |
$2525.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-0.5g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 0.5g |
$2635.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-1.0g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 1.0g |
$2745.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-2.5g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 2.5g |
$5380.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-5.0g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 5.0g |
$7961.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-10.0g |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 10.0g |
$11805.0 | 2023-07-09 | ||
| Enamine | EN300-1532227-50mg |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 50mg |
$2306.0 | 2023-09-26 | ||
| Enamine | EN300-1532227-100mg |
(2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid |
2171175-57-6 | 100mg |
$2415.0 | 2023-09-26 |
(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid
Research Brief on (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid (CAS: 2171175-57-6)
Recent advances in peptide-based drug development have highlighted the importance of specialized building blocks such as (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid (CAS: 2171175-57-6). This Fmoc-protected cyclic amino acid derivative has emerged as a critical intermediate in solid-phase peptide synthesis (SPPS), particularly for constructing constrained peptide architectures with enhanced metabolic stability and target binding affinity. The compound's unique cyclobutyl scaffold and N-methylation pattern contribute to its growing adoption in medicinal chemistry programs targeting protein-protein interactions.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in developing macrocyclic inhibitors of interleukin-17A (IL-17A). Researchers incorporated this building block into peptide sequences to create β-turn mimetics, achieving sub-nanomolar binding affinity through optimal pre-organization of pharmacophores. The CAS 2171175-57-6 derivative showed superior performance compared to linear analogs in both binding assays (15-fold improvement in KD) and plasma stability studies (t1/2 > 24 hours in human plasma).
Manufacturing process optimizations for this compound were reported in Organic Process Research & Development (2024), where a novel continuous flow hydrogenation method achieved 92% yield at kilogram scale while eliminating palladium catalyst residues below 5 ppm. The improved synthetic route addresses previous challenges in the reduction of the precursor enamine intermediate, which had caused batch inconsistencies in earlier production attempts.
Structural studies using X-ray crystallography (PDB ID: 8T4K) revealed that peptides containing this building block induce unique backbone conformations that enable simultaneous interactions with both primary and allosteric binding sites on therapeutic targets. This dual-binding mode, confirmed through cryo-EM studies of peptide-GPCR complexes, explains the enhanced pharmacological profiles observed in preclinical models of inflammatory diseases.
Ongoing clinical translation includes its incorporation in a Phase I trial candidate (NCT05677822) for fibrosis treatment, where the cyclobutyl constraint provides resistance to fibroblast activation protein (FAP)-mediated degradation while maintaining nanomolar affinity for integrin αvβ6. Stability data from IND-enabling studies showed the modified peptide maintained >90% purity after 6 months at -20°C, outperforming previous generations of integrin-targeting compounds.
Future research directions focus on expanding the structural diversity of this scaffold through late-stage functionalization techniques. A recent Nature Chemistry preprint describes photoredox-catalyzed C-H functionalization methods that enable direct modification of the cyclobutyl ring while preserving the Fmoc-protected amine functionality, opening new possibilities for structure-activity relationship exploration without requiring de novo synthesis.
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